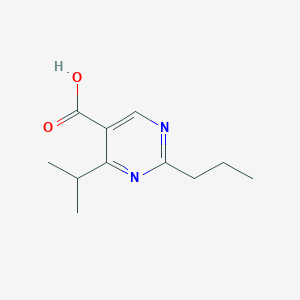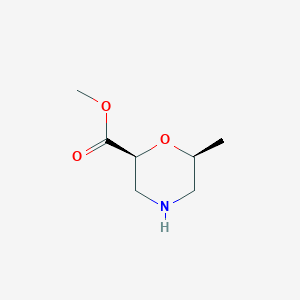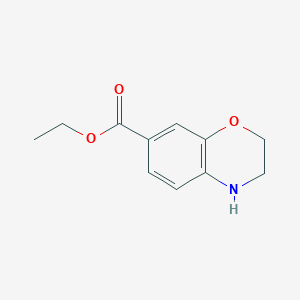
ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a chemical compound with the molecular formula C11H13NO3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the reaction of an appropriate phenol derivative with an amine and an ester. One common method involves the condensation of 2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzoxazine derivatives have been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making the compound a potential anticancer agent.
Comparación Con Compuestos Similares
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can be compared with other benzoxazine derivatives and similar heterocyclic compounds:
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate: Similar structure but different position of the carboxylate group.
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate: Contains an oxo group instead of a dihydro group.
Indole derivatives: Indole compounds also have a fused ring structure and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
ethyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9-10(7-8)15-6-5-12-9/h3-4,7,12H,2,5-6H2,1H3 |
Clave InChI |
BCNHEVSIXBPLEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)

![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
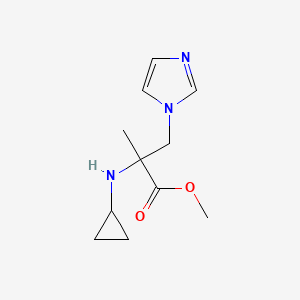
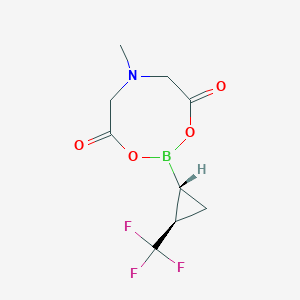
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
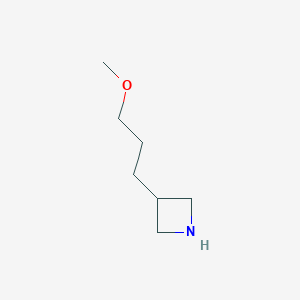
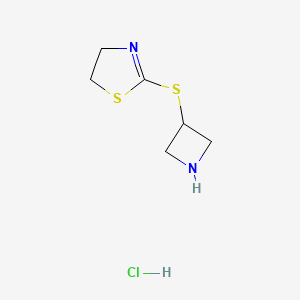
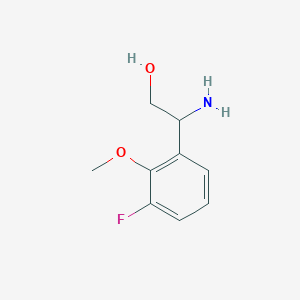
![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)
